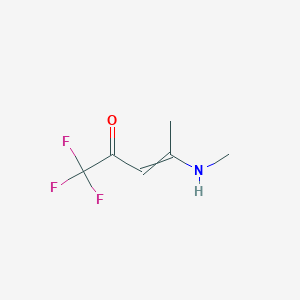
2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)- is a chemical compound with the molecular formula C6H8F3NO This compound is characterized by the presence of a trifluoromethyl group and a methylimino group attached to a penten-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-penten-2-ol with trifluoromethylating agents and methylamine. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The imino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-: Similar structure but with different functional groups.
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol: Another compound with a trifluoromethyl group but different positioning of functional groups.
Uniqueness
2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)- is unique due to the presence of both a trifluoromethyl group and a methylimino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)-, with CAS number 524939-18-2, is a fluorinated organic compound characterized by a molecular formula of C6H8F3NO and a molecular weight of approximately 167.13 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications in pharmaceuticals.
Biological Activity Overview
The biological activity of 2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)- has been investigated primarily in the context of its pharmacological properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their interaction with biological targets.
Pharmacological Properties
Research has indicated that compounds with similar structures can exhibit various pharmacological effects:
- Antimicrobial Activity : Some derivatives of trifluoromethyl-containing compounds have shown potential as antimicrobial agents. For instance, studies have demonstrated that trifluoromethyl groups can enhance the efficacy of certain antibiotics against resistant bacterial strains.
- Anticancer Activity : Trifluoromethylated compounds have been explored for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
- Neurological Effects : Research into similar compounds suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Data Table: Biological Activity Summary
Synthesis and Applications
The synthesis of 2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)- can be achieved through various organic reactions involving fluorinated precursors. Its applications extend beyond medicinal chemistry into agrochemicals and materials science due to its unique chemical properties.
Synthetic Pathways
Several synthetic routes can be employed to produce this compound:
- Fluorination Reactions : Utilizing fluorinating agents to introduce trifluoromethyl groups into existing organic frameworks.
- Imine Formation : Reaction of aldehydes or ketones with amines to form imines followed by further functionalization.
Properties
CAS No. |
524939-18-2 |
|---|---|
Molecular Formula |
C6H8F3NO |
Molecular Weight |
167.13 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-(methylamino)pent-3-en-2-one |
InChI |
InChI=1S/C6H8F3NO/c1-4(10-2)3-5(11)6(7,8)9/h3,10H,1-2H3 |
InChI Key |
SNKFRXXAKXVABN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















